molecular formula C12H17N B13040254 1-Methyl-2-(3-methylphenyl)pyrrolidine

1-Methyl-2-(3-methylphenyl)pyrrolidine

Cat. No.: B13040254
M. Wt: 175.27 g/mol
InChI Key: DSWFXWKHMBCVSL-UHFFFAOYSA-N
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Description

1-Methyl-2-(3-methylphenyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group and a 3-methylphenyl group. Pyrrolidine derivatives are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(3-methylphenyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina at high temperatures and pressures . Another method includes the chloroacetylation of S-proline followed by amidation and cyclization .

Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and high-pressure systems ensures efficient synthesis and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Scientific Research Applications

1-Methyl-2-(3-methylphenyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 1-Methyl-2-(3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity .

Comparison with Similar Compounds

    Pyrrolidine: The parent compound with a simple pyrrolidine ring.

    Pyrrolidinone: A lactam derivative with a carbonyl group.

    Proline: An amino acid with a pyrrolidine ring.

Uniqueness: 1-Methyl-2-(3-methylphenyl)pyrrolidine stands out due to its specific substitution pattern, which imparts unique biological and chemical properties. The presence of the 3-methylphenyl group enhances its lipophilicity and potential bioactivity .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-methyl-2-(3-methylphenyl)pyrrolidine

InChI

InChI=1S/C12H17N/c1-10-5-3-6-11(9-10)12-7-4-8-13(12)2/h3,5-6,9,12H,4,7-8H2,1-2H3

InChI Key

DSWFXWKHMBCVSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CCCN2C

Origin of Product

United States

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